molecular formula C16H20N4O B7563583 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile

2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B7563583
M. Wt: 284.36 g/mol
InChI Key: LEBSGNXDADGHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile, also known as CPPC, is a chemical compound that has been studied for its potential use in scientific research. It is a pyridine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile's mechanism of action involves its interaction with the sigma-1 receptor. It has been found to bind to the receptor's ligand-binding domain, which modulates the receptor's activity. This modulation can lead to various biochemical and physiological effects, such as the regulation of calcium signaling, the modulation of ion channels, and the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile has been found to have various biochemical and physiological effects, particularly in the nervous system. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. It has also been shown to modulate the activity of various ion channels, which may have implications for the treatment of pain and epilepsy.

Advantages and Limitations for Lab Experiments

2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile has several advantages for use in lab experiments. It is a highly selective compound that can be used to specifically target the sigma-1 receptor. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use. It has a relatively short half-life, which may limit its effectiveness in vivo. It is also relatively unstable, which may require special storage and handling conditions.

Future Directions

There are several potential future directions for the study of 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile. One direction could be the development of more stable and effective analogs of 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile that can be used in vivo. Another direction could be the investigation of the sigma-1 receptor's role in various neurological disorders, and the potential therapeutic implications of modulating its activity. Finally, the potential use of 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile in the treatment of pain and epilepsy could also be explored.
Conclusion
In conclusion, 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile is a pyridine derivative that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have various biochemical and physiological effects, particularly in the nervous system. While there are some limitations to its use, there are also several potential future directions for its study. Overall, 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile represents a promising compound for the investigation of the sigma-1 receptor and its potential therapeutic implications.

Synthesis Methods

2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of pyridine-3-carbonitrile with cyclopentanecarbonyl chloride and piperazine. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile.

Scientific Research Applications

2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes and has been implicated in various neurological disorders. 2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-[4-(cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c17-12-14-6-3-7-18-15(14)19-8-10-20(11-9-19)16(21)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSGNXDADGHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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